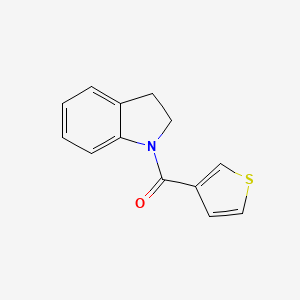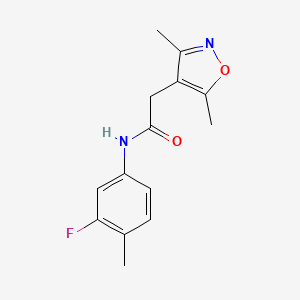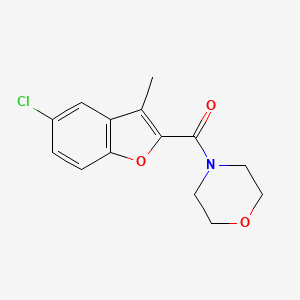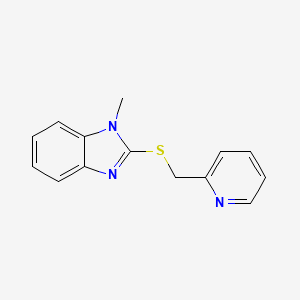
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone, also known as DIM-C-pPhOCH3, is a small molecule drug that has shown potential in cancer treatment. This compound belongs to the class of indole derivatives and is synthesized through a multi-step reaction process.
作用機序
The mechanism of action of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves the activation of the p53 pathway. This pathway is responsible for regulating cell growth and division and is often disrupted in cancer cells. 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been found to have anti-inflammatory and anti-angiogenic properties.
実験室実験の利点と制限
One of the main advantages of using 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone in lab experiments is its potential in cancer treatment. It has been found to be effective against various types of cancer and has shown promising results in preclinical studies. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and toxicity in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, the potential use of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone in combination with other anti-cancer drugs should be explored.
Conclusion
In conclusion, 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone is a promising small molecule drug that has shown potential in cancer treatment. Its mechanism of action involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Although there are some limitations in its use, future studies can help to overcome these limitations and further explore the potential of this compound in cancer treatment.
合成法
The synthesis of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves a multi-step reaction process. The first step involves the reaction of 3-bromothiophene with methylamine to form 3-(methylamino)thiophene. This intermediate is then reacted with indole-2-carboxaldehyde to form 2-(3-(methylamino)thiophen-2-yl)-1H-indole. Finally, this compound is reacted with para-methoxybenzaldehyde to form 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone.
科学的研究の応用
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential in cancer treatment. Several studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. It has been found to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia.
特性
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,6,8-9H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWQXTYFODNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)



![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)